![molecular formula C7H14O2Si B153306 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone CAS No. 136158-37-7](/img/structure/B153306.png)
1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone, also known as TMSO ketone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This ketone is a colorless liquid with a boiling point of 98°C and a molecular weight of 156.3 g/mol.
Scientific Research Applications
1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone is in organic synthesis. 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone is a versatile reagent that can be used for the synthesis of various organic compounds, including alcohols, ketones, and esters.
In addition to its applications in organic synthesis, 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has also been studied for its potential use in drug discovery. 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has also been studied for its potential use as an anti-cancer agent.
Mechanism Of Action
The mechanism of action of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone is not fully understood. However, it is believed that 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone acts as a nucleophile and reacts with electrophilic species, such as carbonyl compounds, to form stable adducts. 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has also been shown to have inhibitory effects on certain enzymes, which may contribute to its potential therapeutic applications.
Biochemical And Physiological Effects
1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has also been shown to have anti-inflammatory effects in vitro.
Advantages And Limitations For Lab Experiments
1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has several advantages for lab experiments. It is a stable and easy-to-handle reagent that can be used for the synthesis of various organic compounds. 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone also has potential therapeutic applications, which make it an attractive target for drug discovery research.
However, there are also some limitations to the use of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone in lab experiments. 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone is a relatively expensive reagent, which may limit its use in large-scale experiments. In addition, the mechanism of action of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are several future directions for the study of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone. One potential direction is the further investigation of its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and cancer. Another direction is the development of new synthesis methods for 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone that are more efficient and cost-effective. Finally, the mechanism of action of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone could be further elucidated to better understand its potential applications in various fields of scientific research.
Conclusion
In conclusion, 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone is a versatile reagent that has potential applications in various fields of scientific research. Its unique properties and potential therapeutic applications make it an attractive target for drug discovery research. Further investigation of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone could lead to the development of new therapies for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone involves the reaction of 2,3-epoxy-1-propanol with trimethylsilyl chloride in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. This reaction results in the formation of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone and trimethylsilyl chloride as a byproduct. The synthesis method for 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone is relatively simple and has been widely used in scientific research.
properties
CAS RN |
136158-37-7 |
|---|---|
Product Name |
1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone |
Molecular Formula |
C7H14O2Si |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C7H14O2Si/c1-5(8)6-7(9-6)10(2,3)4/h6-7H,1-4H3/t6-,7-/m0/s1 |
InChI Key |
MGPWKAMQNYRIJI-BQBZGAKWSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](O1)[Si](C)(C)C |
SMILES |
CC(=O)C1C(O1)[Si](C)(C)C |
Canonical SMILES |
CC(=O)C1C(O1)[Si](C)(C)C |
synonyms |
Ethanone, 1-[3-(trimethylsilyl)oxiranyl]-, (2S-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




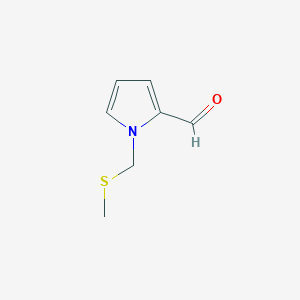
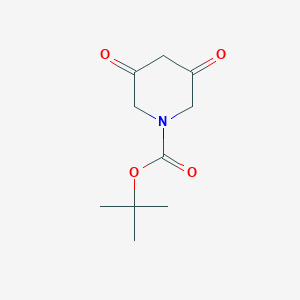
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
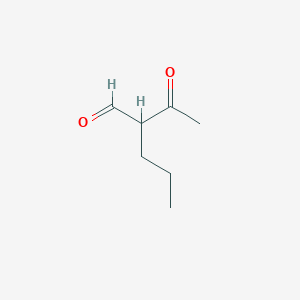
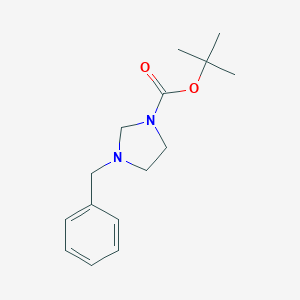
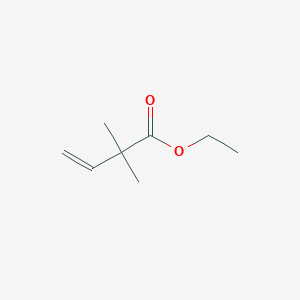
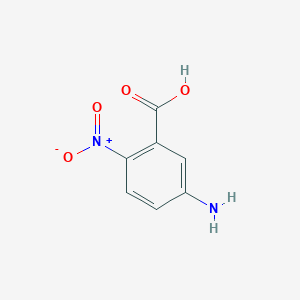
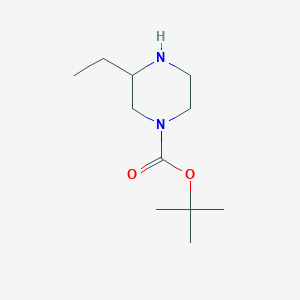

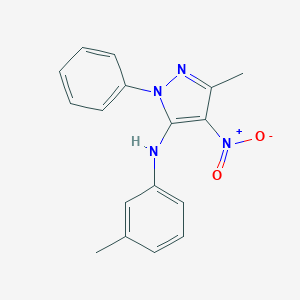
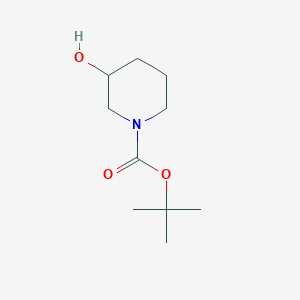
![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)
